1-Propylcyclobutane-1-carbonitrile
Overview
Description
1-Propylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H13N and a molecular weight of 123.2 g/mol It is a member of the cyclobutane family, characterized by a four-membered carbon ring with a nitrile group (-CN) attached to one of the carbon atoms
Preparation Methods
The synthesis of 1-Propylcyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with propylamine in the presence of a dehydrating agent to form the corresponding imine, which is then reduced to yield the desired nitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Propylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propylcyclobutane-1-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the nitrile group is often the reactive site, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
1-Propylcyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Similar structure but lacks the propyl group.
Cyclobutanone: Contains a carbonyl group instead of a nitrile group.
Cyclobutylamine: Features an amine group instead of a nitrile group.
Properties
IUPAC Name |
1-propylcyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8(7-9)5-3-6-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRNDRXENGZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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